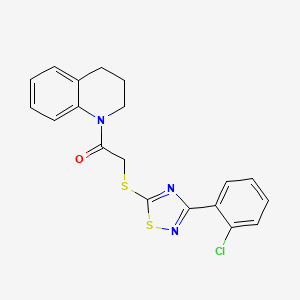
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN3OS2 and its molecular weight is 401.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a novel derivative that combines the pharmacophoric features of thiadiazole and dihydroquinoline. This article explores its biological activity, focusing on its potential as an antibacterial and anticancer agent based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the dihydroquinoline moiety further enhances its potential therapeutic applications.
Antibacterial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to our compound have shown promising activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating the antibacterial efficacy of thiadiazole derivatives, one compound demonstrated minimum inhibitory concentration (MIC) values below 1 μg/mL against S. aureus ATCC29213 and other resistant strains .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| g37 | 0.25 - 1 | S. aureus |
| 6b | 0.060 | MAO-A inhibition |
| 20b | 4.37 (HepG-2) | HepG-2 cancer cell line |
The compound g37 was identified as particularly potent, showing a two to 128-fold improvement in antibacterial potency compared to vancomycin .
Anticancer Activity
Thiadiazole derivatives are also emerging as potential anticancer agents. Studies have shown that compounds similar to This compound can inhibit cancer cell proliferation by targeting crucial pathways involved in tumor growth. For example, a series of 1,3,4-thiadiazole derivatives demonstrated significant activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective cytotoxicity .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 20b | HepG-2 | 4.37 |
| 20b | A-549 | 8.03 |
The mechanisms through which thiadiazole derivatives exert their biological effects are varied:
- Inhibition of DNA Synthesis : Many thiadiazoles interfere with DNA replication processes, which is critical in both bacterial growth and cancer cell proliferation.
- Targeting Key Enzymes : Some studies have indicated that certain thiadiazole derivatives inhibit enzymes such as DNA gyrase B in bacteria , while others affect dihydrofolate reductase in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of new thiadiazole compounds that were tested for their antibacterial and anticancer activities. The results indicated that these compounds not only inhibited bacterial growth effectively but also showed cytotoxic effects on cancer cell lines comparable to standard chemotherapeutic agents like cisplatin .
特性
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS2/c20-15-9-3-2-8-14(15)18-21-19(26-22-18)25-12-17(24)23-11-5-7-13-6-1-4-10-16(13)23/h1-4,6,8-10H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWMMAJIGXYQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














